1-Piperidinecarboxylic acid, 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester
Description
This compound is a tert-butyl ester derivative of piperidinecarboxylic acid, featuring a 6-chloro-pyrrolo[2,3-b]pyridine substituent at the 3-position of the piperidine ring. The tert-butyl ester group (1,1-dimethylethyl ester) serves as a protective moiety for the carboxylic acid, enhancing stability during synthetic processes . The pyrrolo[2,3-b]pyridine core is a bicyclic aromatic system with a nitrogen-rich structure, often associated with bioactivity in pharmaceuticals, particularly kinase inhibition and receptor modulation . The chlorine atom at the 6-position of the pyrrolopyridine ring likely influences electronic properties and reactivity, making it a key site for further functionalization .
Properties
Molecular Formula |
C17H22ClN3O2 |
|---|---|
Molecular Weight |
335.8 g/mol |
IUPAC Name |
tert-butyl 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H22ClN3O2/c1-17(2,3)23-16(22)21-8-4-5-11(10-21)13-9-19-15-12(13)6-7-14(18)20-15/h6-7,9,11H,4-5,8,10H2,1-3H3,(H,19,20) |
InChI Key |
ADMNFAOEYRXOLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CNC3=C2C=CC(=N3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolopyridine core. One common approach is the cyclization of a suitable precursor containing the pyrrole and pyridine units. Subsequent chlorination and esterification steps are employed to introduce the chloro group and the piperidinecarboxylic acid moiety, respectively.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidine-2-one.
Reduction: The pyrrolopyridine core can be reduced to form a pyrrolidine derivative.
Substitution: The chloro group can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be employed, depending on the desired substitution.
Major Products Formed:
Piperidine-2-one from oxidation.
Pyrrolidine derivative from reduction.
Substituted derivatives from nucleophilic substitution reactions.
Scientific Research Applications
This compound has shown potential in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Its derivatives are being explored for therapeutic applications, particularly in targeting specific receptors or enzymes.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific biological context in which the compound is used. For example, in cancer therapy, it might inhibit certain signaling pathways involved in tumor growth.
Comparison with Similar Compounds
Table 1: Key Structural Analogues
Key Observations:
- Core Heterocycle Differences : The target compound’s pyrrolo[2,3-b]pyridine distinguishes it from oxadiazole- or pyridine-containing analogues (e.g., PSN632408) , which may alter electronic properties and binding interactions in biological systems.
- Halogen Substituents: The 6-chloro group contrasts with bromo/iodo variants (e.g., 1056135-39-7), affecting reactivity in cross-coupling reactions.
- Boronate Functionality : Boronate-containing analogues (e.g., 1092563-67-1) are tailored for Suzuki-Miyaura coupling, unlike the target compound’s chloro group, which is more suited for nucleophilic substitution .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- Molecular Weight : The target compound’s lower molecular weight (~309.8 vs. 391.31 for boronate analogues) suggests better solubility in organic solvents .
- Boiling Point : The tert-butyl ester group contributes to high boiling points across analogues, but boronate derivatives (e.g., 492.8°C) exceed others due to increased molecular complexity .
- pKa : The target compound’s predicted pKa (~5.3) aligns with pyridine-containing analogues (5.34), indicating similar protonation behavior in physiological conditions .
Key Observations:
- Synthetic Utility : The target compound’s chloro-pyrrolopyridine moiety is ideal for synthesizing kinase inhibitors (e.g., crizotinib analogues) via Pd-catalyzed coupling .
- Biological Relevance : Unlike N-BOC 4-AP (a fentanyl precursor ), the target compound’s pyrrolopyridine core may target kinases or GPCRs, similar to PSN632408 .
Biological Activity
1-Piperidinecarboxylic acid, 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester (CAS No. 1001070-18-3) is a chemical compound with potential biological activities that have garnered attention in medicinal chemistry. Its unique structure combines a piperidine ring and a chloro-substituted pyrrolopyridine moiety, which may influence its pharmacological properties.
Molecular Characteristics
- Molecular Formula : C17H22ClN3O2
- Molecular Weight : 335.83 g/mol
- CAS Number : 1001070-18-3
Biological Activity Overview
Preliminary studies suggest that this compound may serve as a protein kinase inhibitor , which is significant in various signaling pathways related to cancer and other diseases. The ability to modulate enzymatic activity involved in cellular processes makes it a candidate for drug development.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Kinases : As a potential protein kinase inhibitor, it may interfere with the phosphorylation processes critical for cell signaling and proliferation.
- Selectivity for Biological Targets : Its unique structural features allow it to interact selectively with specific biological targets, enhancing its therapeutic potential.
Structure-Activity Relationship (SAR)
The structure of 1-Piperidinecarboxylic acid is pivotal in determining its biological activity. The presence of the chloro group and the piperidine ring contributes to its lipophilicity and ability to penetrate biological membranes.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique aspects of this ester:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)butanoic acid | Similar pyrrolopyridine core | Potential kinase inhibitor |
| N-(4-chlorophenyl)-N'-(6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)urea | Urea linkage instead of ester | Anticancer activity |
| 5-(tert-butyl)-4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)pyrimidin-2-amine | Pyrimidine instead of piperidine | Antiviral properties |
Case Studies and Research Findings
Recent research has focused on the compound's potential as a therapeutic agent:
- In Vitro Studies : Investigations have shown that derivatives of this compound exhibit significant inhibition against certain cancer cell lines, suggesting its role as an anticancer agent.
- In Vivo Studies : Animal models have demonstrated that administration of this compound can lead to reduced tumor growth rates, indicating its effectiveness in targeting malignancies.
- Pharmacokinetics : The tert-butyl ester group enhances lipophilicity, which may improve absorption and bioavailability in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
